molecular formula C13H7Cl6N3O B13144753 1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one CAS No. 120028-36-6

1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one

Cat. No.: B13144753
CAS No.: 120028-36-6
M. Wt: 433.9 g/mol
InChI Key: JNNRBDNSVJZCFQ-UHFFFAOYSA-N
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Description

1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone is a compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its unique structure, which includes a triazine ring substituted with trichloromethyl groups and a phenyl ring attached to an ethanone group. Its ability to absorb light and initiate polymerization reactions makes it a valuable component in various industrial and scientific applications .

Properties

CAS No.

120028-36-6

Molecular Formula

C13H7Cl6N3O

Molecular Weight

433.9 g/mol

IUPAC Name

1-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]ethanone

InChI

InChI=1S/C13H7Cl6N3O/c1-6(23)7-2-4-8(5-3-7)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h2-5H,1H3

InChI Key

JNNRBDNSVJZCFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone typically involves the reaction of cyanuric chloride with appropriate phenyl and ethanone derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the substitution reactions. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone is widely used in scientific research due to its photoinitiating properties. It is employed in:

Mechanism of Action

The mechanism of action of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate polymerization reactions by reacting with monomers, forming polymer chains. The molecular targets include the double bonds in acrylates and methacrylates, which undergo radical addition reactions .

Comparison with Similar Compounds

Similar compounds to 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone include:

    2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its high-performance photoinitiating properties under LED exposure.

    Bisacylphosphine oxide (BAPO): A well-known photoinitiator with longer wavelength absorption.

    2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Another efficient photoinitiator used in industrial applications

The uniqueness of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone lies in its ability to generate radicals efficiently under both UV and visible light, making it versatile for various photopolymerization processes.

Biological Activity

1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one is a compound featuring a triazine core known for its diverse biological activities. This article synthesizes existing research on the biological effects of this compound, including its antibacterial properties, toxicity profiles, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the presence of a triazine ring, specifically 4,6-bis(trichloromethyl)-1,3,5-triazine, which contributes to its reactivity and biological activity. The empirical formula is C17H9Cl6N3C_{17}H_9Cl_6N_3 with a molecular weight of approximately 467.99 g/mol .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of triazine derivatives. For instance, compounds containing the triazine structure have been tested against various bacterial strains:

Compound Bacterial Strain Activity
IVaE. coli (G-)No activity
IVbKlebsiella pneumoniae (G-)No activity
IVcStaphylococcus aureus (G+)No activity
IVdE. coli (G-)Good activity
Va-cStreptococcus mutans (G+)Good activity

The above table summarizes findings from a study that evaluated the antibacterial effects of various synthesized compounds derived from triazines and thiadiazoles. Notably, while some derivatives exhibited no significant antibacterial activity against Gram-negative bacteria like E. coli and Klebsiella pneumoniae, others showed promising results against Gram-positive strains such as Strep. mutans .

Toxicity and Safety Profile

The toxicity profile of 1-{4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one indicates it may be harmful if ingested or if it comes into contact with skin. Specific warnings include:

  • Oral Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) .

These safety concerns necessitate careful handling and consideration in applications.

Case Study 1: Antibacterial Evaluation

A study conducted by Abbas et al. synthesized several triazine derivatives to evaluate their antibacterial properties. The results indicated that while many compounds were ineffective against certain bacterial strains, some demonstrated significant inhibition zones when tested against E. coli and Strep. mutans using the agar diffusion method .

Case Study 2: Application in Agriculture

Triazine derivatives are also explored for their potential use in agricultural applications as herbicides and insecticides due to their biological activity against pests and pathogens. The effectiveness of these compounds in agricultural settings can be attributed to their ability to disrupt cellular processes in target organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-{4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on trichlorotriazine derivatives. For example, reacting 4-acetylphenylamine with 2,4,6-trichloro-1,3,5-triazine under reflux in dioxane, followed by stepwise substitution with trichloromethyl groups. Key steps include:

  • Reaction Conditions : Reflux in dioxane (8–12 h), neutralization with Na₂CO₃, and purification via filtration and washing .
  • Characterization : Use FT-IR (C=O stretch at ~1666 cm⁻¹), ¹H-NMR (acetyl CH₃ peak at δ ~2.54 ppm), and mass spectrometry (m/z patterns for molecular ion confirmation) .
  • Yield Optimization : Typical yields range from 75–80% under controlled stoichiometry and temperature.

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions .
  • Storage : Store in sealed containers in a cool, ventilated area away from oxidizers. Monitor for decomposition (e.g., release of toxic HCl fumes) .
  • Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid discharge into waterways .

Advanced Research Questions

Q. What spectroscopic and crystallographic techniques resolve structural ambiguities in substituted triazine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Determines exact molecular geometry, as demonstrated for analogous triazine compounds (e.g., bond angles and dihedral angles) .
  • Advanced NMR : ¹³C-NMR identifies electron-withdrawing effects of trichloromethyl groups (Cq shifts at ~165–168 ppm) .
  • Comparative Analysis : Cross-validate data with computational models (e.g., DFT) to confirm substituent effects on aromatic rings .

Q. How do electron-withdrawing substituents (e.g., trichloromethyl) influence the reactivity of the triazine core?

  • Methodological Answer :

  • Mechanistic Studies : Trichloromethyl groups increase electrophilicity at the triazine C-2 position, facilitating nucleophilic substitutions. Kinetic studies using HPLC can track reaction progress .
  • Substituent Effects : Compare reaction rates with non-chlorinated analogs (e.g., morpholino-substituted triazines) to quantify electronic contributions .
  • Table : Reactivity Trends in Triazine Derivatives
SubstituentReaction Rate (k, s⁻¹)Yield (%)
-CCl₃0.1580
-OCH₃0.0765
-NH₂0.0250

Q. What strategies mitigate contradictions in reported synthetic yields or purity data?

  • Methodological Answer :

  • Experimental Replication : Standardize solvent purity (e.g., anhydrous dioxane) and reaction temperature (±2°C tolerance) .
  • Analytical Cross-Check : Use TLC/HPLC to monitor byproducts; recrystallize in ethanol/water mixtures to improve purity .
  • Case Study : Discrepancies in yield (75% vs. 65%) for similar compounds may arise from incomplete substitution—address via extended reflux or catalytic Lewis acids .

Environmental and Stability Considerations

Q. How can researchers assess the environmental persistence of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) at 25°C using LC-MS to detect trichloromethyl breakdown products .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate LC₅₀ values, referencing OECD Test Guidelines .
  • Stability Data : The compound is stable under inert conditions but degrades in UV light—store in amber vials .

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